molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

Cat. No. B1680401
M. Wt: 130.15 g/mol
InChI Key: XSCHRSMBECNVNS-UHFFFAOYSA-N
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Patent
US06376490B1

Procedure details

A mixture of 6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline (25.3 g, 69.9 mmol), nicotinic acid hydrazide (19.3 g, 140.8 mmol), mercury(II) oxide (15.1 g, 69.7 mmol) and 1,4-dioxane (600 mL) was heated under reflux for 18 hours. After cooling, the mixture was filtered through ARBOCEL (trade mark) filter aid and the residue washed with dichloromethane. The filtrate was concentrated under reduced pressure to afford a light brown solid which was partitioned between ethyl acetate and 2M aqueous hydrochloric acid solution. The layers were separated and the aqueous layer was extracted with dichloromethane (2×500 mL, 4×100 mL). The combined dichloromethane extracts were dried (MgSO4) and concentrated under reduced pressure. The residue was crystallised from ethyl acetate/methanol to give (±)-6,7-dichloro-2,3-dimethoxy-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl)]quinoxaline (11.6 g, 37%) as a pale yellow solid, mp 189-191° C.
Name
6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](NC(=S)COC)=[C:4]2[C:9](=[CH:10][C:11]=1Cl)[N:8]=[C:7](OC)[C:6](OC)=[N:5]2.C(NN)(=O)C1C=CC=NC=1>[Hg]=O.O1CCOCC1>[N:5]1[C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[N:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline
Quantity
25.3 g
Type
reactant
Smiles
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)NC(COC)=S
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)NN
Name
Quantity
15.1 g
Type
catalyst
Smiles
[Hg]=O
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through ARBOCEL (trade mark)
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
the residue washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a light brown solid which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and 2M aqueous hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×500 mL, 4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 127.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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